molecular formula C6H7BLiNO2 B1423217 5-Methylpyridine-2-boronic acid, mono-lithium salt CAS No. 1072946-48-5

5-Methylpyridine-2-boronic acid, mono-lithium salt

Cat. No. B1423217
CAS RN: 1072946-48-5
M. Wt: 142.9 g/mol
InChI Key: MAXCFWQJYQXDKJ-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-boronic acid, mono-lithium salt, also known as Lithium hydrogen-5-methylpyridine-2-boronate, is a chemical compound consisting of lithium, hydrogen, and 5-methylpyridine-2-boronate . It is commonly used as a reagent in organic chemistry reactions for the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of this compound is C6H7BLiNO2 . Unfortunately, the specific structural details or the 3D conformation are not provided in the available resources.


Physical And Chemical Properties Analysis

The compound is slightly soluble in water . The molecular weight is 142.88 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis of Novel Halopyridinylboronic Acids and Esters

5-Methylpyridine-2-boronic acid, mono-lithium salt is utilized in synthesizing novel halopyridinylboronic acids and esters. A general method involving regioselective halogen-metal exchange and ortho-lithiation is used. These compounds are useful in Pd-catalyzed coupling with arylhalides, leading to new pyridine libraries (Bouillon et al., 2002).

Extraction of Lithium from Salt Lake Brine

The compound plays a role in lithium recovery from salt lake brines with high magnesium/lithium ratios. The process involves using tributyl phosphate and FeCl₃ for Li⁺ extraction, where boron exists as B(OH)₄⁻ and is extracted into the organic phase (Xiang et al., 2016).

Lithium Complexes of 2-Amino-6-Methylpyridine

Lithiation of 2-amino-6-methylpyridine leads to various lithium complexes, demonstrating the compound's role in creating moisture-sensitive complexes that can be further transformed into other structures for chemical analysis (Jones et al., 2000).

Amino Acid-Based Polyelectrolytes and Nanoparticle Synthesis

The mono-lithium salt is used in synthesizing amino acid-functional polyelectrolytes, which are key in forming polyelectrolyte complexes (PECs) for various applications (Mommer et al., 2017).

Synthesis and Structure of Bifunctional N-alkylbenzimidazole Phenylboronate Derivatives

This compound aids in synthesizing N-Methyl and N-n-butyl-2-(2-boronophenyl)benzimidazoles, which exhibit unique physical and chemical properties, crucial for further research in organic chemistry (Blatch et al., 2006).

New Boron Compounds for Lithium Polymer Electrolytes

A new class of difluoroalkoxyborane compounds is obtained using the compound, which acts as additives for polymer electrolytes, enhancing ionic conductivities (Zygadło-Monikowska et al., 2007).

Research on Synthesis of 3-Borono-5-Fluorobenzoic Acid

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, with the respiratory system being a potential target . In case of exposure, it is recommended to remove the victim to fresh air and seek medical attention if symptoms persist .

properties

IUPAC Name

lithium;hydroxy-(5-methylpyridin-2-yl)borinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXCFWQJYQXDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(C1=NC=C(C=C1)C)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694349
Record name Lithium hydrogen (5-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-48-5
Record name Lithium hydrogen (5-methylpyridin-2-yl)boronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 2
5-Methylpyridine-2-boronic acid, mono-lithium salt
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5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 4
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 5
5-Methylpyridine-2-boronic acid, mono-lithium salt
Reactant of Route 6
5-Methylpyridine-2-boronic acid, mono-lithium salt

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